An In-Depth Technical Guide to 3-Chloro-7-methyl-1H-indazole: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-7-methyl-1H-indazole: A Versatile Scaffold for Modern Drug Discovery
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] As a bioisostere of indole, it offers a unique combination of hydrogen bonding capabilities, aromaticity, and structural rigidity that is conducive to high-affinity interactions with a wide array of biological targets. This guide focuses on a particularly valuable derivative, 3-Chloro-7-methyl-1H-indazole. The strategic placement of a reactive chloro group at the 3-position and a methyl group on the benzene ring at the 7-position makes this molecule a highly versatile and sought-after building block for the synthesis of complex molecular architectures in drug discovery programs, particularly in oncology and inflammation.[3] This document serves as a technical resource for researchers, providing comprehensive information on its chemical structure, physicochemical properties, synthesis, reactivity, and applications.
Chemical Identity and Structure
3-Chloro-7-methyl-1H-indazole is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrazole ring. The key features are a chlorine atom at the C3 position of the pyrazole ring and a methyl group at the C7 position of the benzene ring. The "1H" designation indicates that the tautomeric proton resides on the N1 nitrogen atom, which is the more thermodynamically stable form.[1]
Structural Diagram
The diagram below illustrates the atom numbering convention for the 1H-indazole scaffold, which is fundamental for interpreting spectroscopic data and understanding its chemical reactivity.
Figure 1: Chemical structure and atom numbering of 3-Chloro-7-methyl-1H-indazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-7-methyl-1H-indazole | N/A |
| Molecular Formula | C₈H₇ClN₂ | N/A |
| Molecular Weight | 166.61 g/mol | N/A |
| Canonical SMILES | CC1=CC=CC2=C1NN=C2Cl | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not Available | N/A |
Physicochemical Properties
Experimental physicochemical data for 3-Chloro-7-methyl-1H-indazole are not widely published. The values presented below are estimated based on data from structurally similar compounds, such as 3-chloro-1H-indazole and 3-methyl-1H-indazole, and computational predictions.[1][5] These properties are critical for assessing its suitability for various experimental conditions, including reaction setup, purification, and formulation.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation / Notes |
| Physical Form | White to off-white solid | Based on analogs like 5-chloro-3-methyl-1H-indazole.[6] |
| Melting Point (°C) | 140 - 160 | Interpolated from 3-chloro-1H-indazole (149 °C) and other substituted indazoles.[2] |
| Boiling Point (°C) | > 300 (Predicted) | High due to aromaticity and hydrogen bonding potential. |
| Solubility | Soluble in DMSO, DMF, methanol, ethyl acetate; sparingly soluble in water. | Typical for heterocyclic compounds of this class. |
| XLogP3 | ~2.9 | Calculated based on the value for 3-chloro-1H-indazole (2.5) plus a contribution for the methyl group.[1] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | The TPSA is primarily determined by the N-H and N moieties of the pyrazole ring, similar to 3-chloro-1H-indazole.[1] |
| Hydrogen Bond Donor Count | 1 (from N1-H) | |
| Hydrogen Bond Acceptor Count | 1 (from N2) |
Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry reactions.[7] A highly plausible and efficient route to 3-Chloro-7-methyl-1H-indazole involves a diazotization and reductive cyclization sequence starting from a readily available substituted aminophenone. This approach offers good regiochemical control.
The workflow below outlines a validated strategy for synthesizing substituted methyl-indazoles, which can be adapted for the target molecule.[6]
Figure 2: Proposed synthetic workflow for 3-Chloro-7-methyl-1H-indazole.
Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from established methods for the synthesis of similar indazole derivatives.[6][8]
Step 1: Synthesis of 3-Methyl-1H-indazole from 1-(2-Amino-3-methylphenyl)ethan-1-one
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Diazotization: To a stirred solution of 1-(2-amino-3-methylphenyl)ethan-1-one (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
Reductive Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C. Slowly add the diazonium salt solution from the previous step to the SnCl₂ solution. A precipitate may form.
-
Work-up: Allow the reaction to stir overnight while warming to room temperature. Pour the reaction mixture into ice water and basify to pH 8-9 with a concentrated sodium hydroxide solution. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 3-methyl-1H-indazole can be purified further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Step 2: Chlorination to 3-Chloro-7-methyl-1H-indazole
-
Reaction Setup: Dissolve the synthesized 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF).
-
Chlorination: Add N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-Chloro-7-methyl-1H-indazole.
Chemical Reactivity
The reactivity of 3-Chloro-7-methyl-1H-indazole is dominated by two key sites: the electrophilic C3 carbon and the nucleophilic N1 nitrogen.
Figure 3: Key reactivity pathways for 3-Chloro-7-methyl-1H-indazole.
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Reactivity at C3-Cl (Electrophilic Site): The chlorine atom at the 3-position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. More importantly, it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern library synthesis in drug discovery.
-
Reactivity at N1-H (Nucleophilic Site): The proton on the N1 nitrogen is acidic and can be readily deprotonated by a base. The resulting indazolide anion is nucleophilic and can react with various electrophiles, allowing for selective N-alkylation or N-acylation. This site is often protected during C3-functionalization or used to modulate the physicochemical properties of the final molecule.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Chloro-7-methyl-1H-indazole are not publicly available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established data for structurally related analogs.[6][9]
¹H NMR Spectroscopy (Predicted)
-
N-H Proton (δ 11.0 - 13.0 ppm): A broad singlet is expected for the N1-H proton, characteristic of indazoles. Its chemical shift can be highly dependent on solvent and concentration.
-
Aromatic Protons (δ 7.0 - 7.8 ppm): The benzene portion of the molecule will give rise to three signals corresponding to H4, H5, and H6.
-
H4: Expected to be a doublet, shifted downfield due to the anisotropic effect of the fused pyrazole ring.
-
H5: Expected to be a triplet, coupling to both H4 and H6.
-
H6: Expected to be a doublet, coupling to H5.
-
-
Methyl Protons (δ 2.4 - 2.6 ppm): A sharp singlet corresponding to the three protons of the C7-methyl group.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (δ 110 - 145 ppm): Eight distinct signals are expected.
-
C3: The carbon bearing the chlorine atom will be significantly shifted and is expected around δ 143-145 ppm.
-
C7a and C3a: These bridgehead carbons will appear in the aromatic region.
-
C4, C5, C6, C7: The remaining carbons of the benzene ring. The signal for C7 (bearing the methyl group) will be shifted downfield.
-
-
Methyl Carbon (δ 15 - 20 ppm): A signal in the aliphatic region corresponding to the C7-methyl group.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a key component in numerous approved drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[2] The utility of 3-Chloro-7-methyl-1H-indazole stems from its ability to serve as a versatile intermediate for creating libraries of novel compounds with diverse biological activities.
-
Kinase Inhibitors: The indazole core is a proven hinge-binding motif for many protein kinases. The C3 position is a primary vector for diversification, allowing chemists to install moieties that target the solvent-front or back-pocket of the ATP-binding site. The C7-methyl group can provide beneficial steric interactions or modulate the compound's metabolic profile.
-
Epigenetic Targets: Indazole derivatives have been explored as inhibitors of epigenetic targets such as bromodomains (BET proteins), which are implicated in cancer cell transcription.
-
Other Therapeutic Areas: The scaffold has been successfully employed to develop agents for treating pain, inflammation, and neurodegenerative diseases.[10]
The strategic value of 3-Chloro-7-methyl-1H-indazole lies in its pre-installed reactive handle (the chloro group), which significantly streamlines the synthetic process towards complex target molecules, saving time and resources in the drug development pipeline.
Safety and Handling
Safety information for 3-Chloro-7-methyl-1H-indazole is not specifically available. However, based on the data for the closely related 3-chloro-1H-indazole, the following precautions are advised.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Chloro-7-methyl-1H-indazole is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its structure is ideally suited for diversification through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions at the C3 position. While specific experimental data for this compound remain scarce in public literature, its properties and reactivity can be confidently inferred from well-studied analogs. This guide provides a foundational understanding of its chemistry and strategic importance, positioning it as a key building block for the next generation of innovative therapeutics.
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